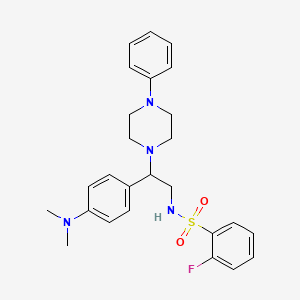

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

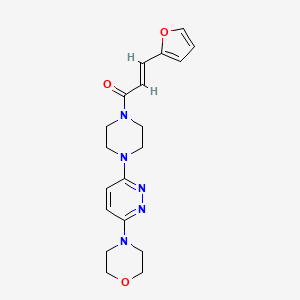

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C26H31FN4O2S and its molecular weight is 482.62. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

COX-2 Inhibitor Development

This compound is related to the synthesis and evaluation of derivatives aimed at inhibiting cyclooxygenase-2 (COX-2) enzymes. The introduction of specific functional groups, such as a fluorine atom, has been shown to preserve COX-2 potency and significantly increase selectivity against COX-1, leading to the development of potent, highly selective, and orally active COX-2 inhibitors. These inhibitors are being explored for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has uncovered high activity against Mycobacterium smegmatis. This work involves the synthesis of Schiff bases and their derivatives, offering insights into developing new antimicrobial agents (Yolal et al., 2012).

Insecticide Development

Flubendiamide, a compound with a unique chemical structure that includes novel substituents like the heptafluoroisopropyl group, demonstrates extremely strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action differentiates it from commercial insecticides and highlights its potential for integrated pest management programs (Tohnishi et al., 2005).

Antiproliferative Activity

The synthesis of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides and their evaluation against breast cancer cell lines have shown significant antiproliferative activity. This research indicates the potential for developing effective cancer therapeutics (Kumar et al., 2019).

Intracellular Calcium Activity

Studies on substituted 1,4-benzoxazines bearing an amino side chain reveal moderate activity on intracellular calcium. These findings contribute to the understanding of molecular interactions affecting calcium signaling, with potential implications for developing drugs targeting cardiovascular diseases (Bourlot et al., 1998).

N-Demethylation of Amides

Research on the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant highlights innovative methodologies in organic synthesis. This process involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, offering new pathways for synthesizing N-demethylated amides (Yi et al., 2020).

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O2S/c1-29(2)22-14-12-21(13-15-22)25(20-28-34(32,33)26-11-7-6-10-24(26)27)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15,25,28H,16-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGQXCPSALPFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)

![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2683076.png)

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)